Enantiomeric Purity vs. Racemate and (S)-Enantiomer in Chiral Synthesis
The target (3R)-enantiomer (CAS 1212947-88-0) is supplied with a certified chemical purity of 98% and is intrinsically enantiopure by virtue of its defined (R) absolute configuration . The closest commercially available comparators are the racemic mixture (3-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanenitrile, CAS 1270439-43-4) and the (3S)-enantiomer (CAS 1213183-49-3) . The racemate contains only 50% of the desired (R)-isomer, while the (S)-enantiomer possesses the opposite configuration. In biocatalytic hydrolyses of structurally related β-aminonitriles catalyzed by Rhodococcus rhodochrous nitrile hydratase, enantiomeric discrimination yields product enantiomeric excesses of up to 85% [1], demonstrating that the stereochemical identity of the starting aminonitrile directly controls the enantiopurity of the derived β-amino amide or acid. Consequently, use of the racemate or incorrect enantiomer necessitates additional chiral resolution steps, reducing overall yield and increasing cost.
| Evidence Dimension | Enantiomeric composition and its impact on downstream enantioselectivity |
|---|---|
| Target Compound Data | 100% (R)-enantiomer (chiral purity inherent to defined stereochemistry); chemical purity 98% |
| Comparator Or Baseline | Racemate (CAS 1270439-43-4): 50% (R), 50% (S); (3S)-enantiomer (CAS 1213183-49-3): 100% (S) |
| Quantified Difference | Target provides 100% of the desired (R)-isomer vs. 50% from racemate, and opposite configuration vs. (S)-isomer; literature enantioselectivity up to 85% ee in model enzymatic reactions |
| Conditions | Biocatalytic hydrolysis with Rhodococcus rhodochrous ATCC BAA-870 nitrile hydratase at pH 9.0 (model system for substituted β-aminonitriles) [1] |
Why This Matters
Procuring the correct (R)-enantiomer eliminates the need for costly chiral separation or asymmetric synthesis steps and ensures maximum stereochemical fidelity in the final product.
- [1] Chhiba, V.P., Bode, M.L., Mathiba, K., Kwezi, L. and Brady, D. (2012) 'Enantioselective biocatalytic hydrolysis of β-aminonitriles to β-amino-amides using Rhodococcus rhodochrous ATCC BAA-870', Journal of Molecular Catalysis B: Enzymatic, 76, pp. 68-74. doi: 10.1016/j.molcatb.2011.12.005. View Source
